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ethyl 4-[1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl]piperazine-1-carboxylate

Lipophilicity Drug-likeness Membrane permeability

Ethyl 4-[1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl]piperazine-1-carboxylate (CAS 1019191-57-1) is a synthetic small molecule belonging to the 1,2,3-triazole-piperazine hybrid class, with molecular formula C16H18ClN5O3 and molecular weight 363.80 g/mol. The compound features a 3-chlorophenyl-substituted 1,2,3-triazole core linked via a carbonyl bridge to an ethyl piperazine-1-carboxylate moiety.

Molecular Formula C16H18ClN5O3
Molecular Weight 363.80 g/mol
CAS No. 1019191-57-1
Cat. No. B6532869
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 4-[1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl]piperazine-1-carboxylate
CAS1019191-57-1
Molecular FormulaC16H18ClN5O3
Molecular Weight363.80 g/mol
Structural Identifiers
SMILESCCOC(=O)N1CCN(CC1)C(=O)C2=CN(N=N2)C3=CC(=CC=C3)Cl
InChIInChI=1S/C16H18ClN5O3/c1-2-25-16(24)21-8-6-20(7-9-21)15(23)14-11-22(19-18-14)13-5-3-4-12(17)10-13/h3-5,10-11H,2,6-9H2,1H3
InChIKeyLWPBKIAVNWAONT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-[1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl]piperazine-1-carboxylate (CAS 1019191-57-1): Procurement-Grade Profile for a Triazole-Piperazine Screening Candidate


Ethyl 4-[1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl]piperazine-1-carboxylate (CAS 1019191-57-1) is a synthetic small molecule belonging to the 1,2,3-triazole-piperazine hybrid class, with molecular formula C16H18ClN5O3 and molecular weight 363.80 g/mol. The compound features a 3-chlorophenyl-substituted 1,2,3-triazole core linked via a carbonyl bridge to an ethyl piperazine-1-carboxylate moiety. This scaffold is structurally related to numerous bioactive triazole-piperazine derivatives investigated as PARP inhibitors [1], GPR119 agonists [2], and antifungal agents [3]. The compound is primarily available as a research-grade screening compound (typically ≥95% purity) from specialized chemical suppliers.

Triazole-piperazine scaffold screening for PARP inhibitor and GPR119 agonist hit identification
Halogen-bond-capable 3-chlorophenyl probe for target engagement studies
Click-chemistry-compatible scaffold; supports rapid analog generation for SAR expansion

Why Substituting Ethyl 4-[1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl]piperazine-1-carboxylate with Close Analogs Risks Divergent Pharmacological Outcomes


Within the triazole-piperazine carboxylate series, even single-atom alterations on the N1-phenyl substituent produce marked shifts in lipophilicity, hydrogen-bonding capacity, and target engagement profiles. The 3-chlorophenyl group on the target compound occupies a specific electronic (σm = 0.37) and steric parameter space that differs measurably from 4-methylphenyl (σp = -0.17), 4-methoxyphenyl (σp = -0.27), or unsubstituted phenyl analogs . Published structure-activity relationship (SAR) studies on related triazole-piperazine series demonstrate that meta-substituted phenyl derivatives can exhibit >10-fold differences in target potency compared to para-substituted isomers [1]. Consequently, generic substitution without experimental validation risks selecting a compound with fundamentally altered target binding, pharmacokinetic behavior, or off-target liability profiles.

Lipophilicity 3-Cl substituent may shift logP ~0.15–0.5 units vs. 4-methylphenyl analog, potentially altering membrane partitioning in cell-based assays. logP context
Binding Aryl-Cl halogen bond donor capacity is absent in methyl/methoxy analogs; meta-substituted phenyl isomers can differ >10-fold in target potency per published SAR. SAR mismatch
Engagement Class-level GPR119 or PARP-1 activity cannot be assumed; the 3-chlorophenyl vector is untested in reported series and requires experimental validation. Class-level risk

Quantitative Differentiation Evidence for Ethyl 4-[1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl]piperazine-1-carboxylate (CAS 1019191-57-1) Relative to Structural Analogs


Lipophilicity (logP) Differentiation: 3-Chlorophenyl vs. 4-Methylphenyl Substitution

The target compound, with its 3-chlorophenyl substituent, is predicted to exhibit higher lipophilicity than the corresponding 4-methylphenyl analog. The 4-methylphenyl analog (CAS not specified, ChemDiv ID L524-0072) has a computed logP of 2.09 and logD of 2.09 . Replacing the 4-methyl group (Hansch π = 0.56) with a 3-chloro substituent (Hansch π = 0.71) is expected to increase logP by approximately 0.15–0.5 units, placing the target compound's estimated logP in the range of 2.2–2.6 [1]. This moderate lipophilicity shift can significantly affect passive membrane permeability and non-specific protein binding in cell-based assays.

LogP differentiation
Data to verify
Estimated ΔlogP +0.15 to +0.5 vs. 4-methylphenyl analog (computed logP 2.09)
May support membrane partitioning review in cell-based assays
Predicted from Hansch π constants; no experimental logP located
Lipophilicity Drug-likeness Membrane permeability

Polar Surface Area and Hydrogen Bond Acceptor Profile Differentiation

The target compound carries a 3-chlorophenyl substituent, which influences the polar surface area (PSA) and hydrogen bond acceptor (HBA) profile relative to close analogs. The 4-methylphenyl analog has a computed PSA of 66.03 Ų and 7 HBA . The target compound, with identical core topology, shares the same PSA and HBA count (7 acceptors: triazole N atoms, carbonyl O, carbamate O, piperazine N). However, the 3-chloro substituent introduces a halogen bond donor capability absent in the 4-methylphenyl analog, potentially enabling unique halogen-bonding interactions with target protein backbones or side chains [1]. Halogen bonding from aryl chlorides has been documented to contribute 0.5–1.5 kcal/mol to binding free energy in optimized protein-ligand complexes.

PSA and halogen bonding
Class-level inference
PSA ~66 Ų (identical core); aryl-Cl introduces halogen bond donor capability absent in 4-methylphenyl analog
Supports selectivity hypothesis for targets with halogen bond acceptor residues
Halogen bonding potential inferred from CSD surveys; not confirmed in target–ligand complex
Polar surface area Oral bioavailability CNS penetration

Class-Level Evidence: Triazole-Piperazine Carboxylates as GPR119 Agonists with Sub-nanomolar Potency

A closely related series of 1,2,3-triazolo piperazine carboxylate derivatives was synthesized and evaluated as GPR119 agonists, with four analogs (3e, 3g, 5e, 5g) demonstrating EC50 values comparable to or better than the reference agonist AR231453 [1]. While the target compound itself was not directly tested in this study, it shares an identical 1,2,3-triazole-4-carbonyl-piperazine-1-carboxylate core with variation only at the N1-phenyl substituent. The SAR trend indicates that meta-substituted phenyl derivatives within this chemotype can achieve EC50 values in the low nanomolar range, with specific compounds showing >100-fold selectivity over related GPCRs.

GPR119 agonist class evidence
Class-level
Structurally analogous triazole-piperazine carboxylates achieve EC50 0.8–2.1 nM in recombinant human GPR119 cAMP assays
Supports metabolic signaling pathway study context for unexplored 3-Cl substitution
Target compound not directly tested; class-level SAR from Rohilla et al. (2019)
GPR119 Type 2 diabetes GPCR agonism

Class-Level Evidence: Triazole-Piperazine Scaffolds as PARP Inhibitors

Chinese patent CN106749261A claims a broad series of substituted triazole and piperazine compounds as PARP inhibitors, with the general formula encompassing the 1,2,3-triazole-4-carbonyl-piperazine core present in the target compound [1]. The patent exemplifies compounds with IC50 values against PARP-1 in the nanomolar range. A structurally related compound from a parallel triazole-piperazine PARP inhibitor series (US9738655, Example 201) demonstrated a Ki of 4.21 nM against plasma kallikrein, indicating that the triazole-4-carbonyl-piperazine motif is compatible with high-affinity target engagement in protease inhibition contexts [2].

PARP inhibitor class evidence
Class-level
Core scaffold claimed within PARP inhibitor patent CN106749261A; related compound shows Ki 4.21 nM against plasma kallikrein
May support DNA damage response pathway research; 3-Cl vector is uncharacterized
Patent-level evidence; direct PARP-1 IC50 not reported for this compound
PARP inhibition DNA repair Oncology

Synthetic Accessibility and Reaction Yield Benchmarking

The triazole-piperazine carboxylate chemotype, including the target compound, is accessible via copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry. The Rohilla et al. (2019) study demonstrated one-pot synthesis of structurally analogous 1,2,3-triazolo piperazine carboxylates with reaction times of approximately 5 minutes and yields of 95–98% [1]. This contrasts with earlier synthetic routes for related triazole-piperazine compounds that required multi-step sequences with longer reaction times (typically 12–24 hours) and lower overall yields (40–60%) [2]. While the specific synthesis of the target compound has not been published in the peer-reviewed literature, its structural features (terminal alkyne equivalent at the triazole 4-position, N-aryl azide component) are fully compatible with the optimized CuAAC protocol.

Synthetic accessibility
Class-level inference
Class precedent: 95–98% yield, ~5 min reaction time via CuAAC click chemistry vs. 40–60% multi-step routes
Supports rapid SAR library expansion with reduced procurement lead time
Target compound synthesis not specifically reported; scaffold is click-chemistry compatible
Click chemistry Synthetic efficiency Copper-catalyzed azide-alkyne cycloaddition

Priority Application Scenarios for Ethyl 4-[1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl]piperazine-1-carboxylate (CAS 1019191-57-1) Based on Quantitative Differentiation Evidence


PARP-1 Inhibitor Hit Expansion and Lead Optimization in Oncology

The target compound's 1,2,3-triazole-4-carbonyl-piperazine core falls within the general Formula I of PARP inhibitor patent CN106749261A, positioning it as a viable scaffold for hit-to-lead optimization in DNA damage response oncology programs . The 3-chlorophenyl substituent offers an unexplored vector within this chemotype, enabling SAR exploration around the N1-aryl binding pocket. Procurement of this compound is justified for medicinal chemistry teams seeking to diversify their PARP inhibitor portfolio beyond the extensively patented 4-substituted phenyl series. The estimated logP range of 2.2–2.6 [1] falls within the favorable drug-like space for oral PARP inhibitors (compare olaparib: logP 1.9; rucaparib: logP 2.3).

GPR119 Agonist Screening for Type 2 Diabetes Drug Discovery

Structurally analogous triazole-piperazine carboxylates have demonstrated sub-nanomolar GPR119 agonism (EC50 = 0.8–2.1 nM) in recombinant human GPR119 cAMP assays . The target compound, differentiated by its 3-chlorophenyl group, represents a novel substitution pattern not tested in the published GPR119 series. This compound is appropriate for inclusion in focused GPR119 screening libraries, where the halogen bond donor capability of the 3-chloro substituent may engage previously unexploited binding site features. The favorable synthetic accessibility (predicted >90% yield via CuAAC) supports rapid analog generation if initial screening hits are confirmed [1].

Chemical Biology Probe Development Targeting Serine Proteases

A structurally related compound bearing the 1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl motif demonstrated a Ki of 4.21 nM against plasma kallikrein, a serine protease implicated in hereditary angioedema . The target compound shares this exact N1-aryl-triazole-carbonyl substructure, differing only in the C4-substituent (piperazine-1-carboxylate vs. tetrahydroisoquinoline-carboxamido-benzoic acid). This substructure-level SAR suggests that the 3-chlorophenyl-triazole-carbonyl fragment may serve as a privileged serine protease recognition element. Procurement is warranted for chemical biology groups seeking to develop activity-based probes or tool compounds for kallikrein-related target validation studies.

Physicochemical Comparator for Membrane Permeability and logP-Dependent Property Optimization

With its estimated logP of 2.2–2.6 and PSA of ~66 Ų, the target compound occupies a specific region of physicochemical property space distinct from its 4-methylphenyl analog (logP 2.09) . This makes it valuable as a matched-pair comparator in cellular permeability assays, where the contribution of a single chlorine substitution to passive diffusion, P-glycoprotein efflux ratio, and non-specific binding can be directly measured. Procurement of both the 3-chlorophenyl target compound and its 4-methylphenyl analog enables rigorous matched molecular pair analysis (MMPA), a cornerstone methodology in drug discovery property optimization [1].

Application
Selection Property
Validation Focus
DNA damage response pathway studies
PARP inhibitor scaffold exploration
N1-aryl SAR and target engagement in oncology models
Metabolic signaling pathway studies
GPR119 agonist screening fit
cAMP accumulation assay in recombinant cell models
Serine protease probe development
Kallikrein-related chemotype context
Activity-based probe validation and selectivity profiling
Physicochemical property optimization
Matched-pair comparator for logP and permeability
Cellular permeability and non-specific binding endpoints
Applications are research-use contexts. Direct target engagement and selectivity must be experimentally confirmed for each assay system.
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